molecular formula C24H33N5O4 B11245443 (4-(4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone

(4-(4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone

Cat. No.: B11245443
M. Wt: 455.5 g/mol
InChI Key: IVRYIJKRIADHLS-UHFFFAOYSA-N
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Description

4-METHYL-6-(PIPERIDIN-1-YL)-2-[4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZIN-1-YL]PYRIMIDINE is a complex organic compound that features a pyrimidine core substituted with piperidinyl and piperazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-6-(PIPERIDIN-1-YL)-2-[4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZIN-1-YL]PYRIMIDINE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

    Substitution with Piperidinyl and Piperazinyl Groups: The piperidinyl and piperazinyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium carbonate to deprotonate the nucleophile and facilitate the substitution.

    Introduction of the Trimethoxybenzoyl Group: The trimethoxybenzoyl group is typically introduced through an acylation reaction using trimethoxybenzoic acid and a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-6-(PIPERIDIN-1-YL)-2-[4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZIN-1-YL]PYRIMIDINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-METHYL-6-(PIPERIDIN-1-YL)-2-[4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZIN-1-YL]PYRIMIDINE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 4-METHYL-6-(PIPERIDIN-1-YL)-2-[4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZIN-1-YL]PYRIMIDINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    4-METHYL-6-(PIPERIDIN-1-YL)-2-[4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZIN-1-YL]PYRIMIDINE: is similar to other pyrimidine derivatives that contain piperidinyl and piperazinyl groups.

    tert-butyl 1-benzoyl-4-methylpiperidin-4-ylcarbamate: Another compound with a piperidinyl group, used in medicinal chemistry.

Uniqueness

The uniqueness of 4-METHYL-6-(PIPERIDIN-1-YL)-2-[4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZIN-1-YL]PYRIMIDINE lies in its specific substitution pattern and the presence of the trimethoxybenzoyl group, which may confer unique biological activity and specificity for certain molecular targets.

Properties

Molecular Formula

C24H33N5O4

Molecular Weight

455.5 g/mol

IUPAC Name

[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C24H33N5O4/c1-17-14-21(27-8-6-5-7-9-27)26-24(25-17)29-12-10-28(11-13-29)23(30)18-15-19(31-2)22(33-4)20(16-18)32-3/h14-16H,5-13H2,1-4H3

InChI Key

IVRYIJKRIADHLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N4CCCCC4

Origin of Product

United States

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